
2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 287944-10-9 . It has a molecular weight of 194.08 and its IUPAC name is 2-(1-cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-chloro-1-cyclopentene and bis(pinacolato)diboron in the presence of a palladium catalyst . The mixture is heated for 3 hours at 110°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h7H,5-6,8H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
This compound can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.577 mg/ml .Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of various organic compounds. For example, it has been utilized as an allylating reagent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010). Its structural characteristics and vibrational properties have been studied through spectroscopic methods, X-ray diffraction, and density functional theory (DFT) calculations, providing insights into its molecular structure and potential applications (Wu et al., 2021).
Organometallic Complexes
This compound plays a significant role in the formation of novel organometallic complexes. Researchers have synthesized new classes of 1,1-bimetallics of boron and zirconium using derivatives of 2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exploring their molecular configurations and interactions (Zheng et al., 1996).
Catalytic Applications
It is also pivotal in catalytic processes. For instance, it has been used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013). These processes exemplify its utility in enhancing the efficiency and selectivity of chemical transformations.
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against serine proteases, a class of enzymes with significant therapeutic potential (Spencer et al., 2002). This highlights its importance in the development of new drugs and therapeutic agents.
Advanced Material Synthesis
Its derivatives have been utilized in the synthesis of advanced materials. For instance, researchers have synthesized specific pyrazolecompounds using 2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives and analyzed their structures through various spectroscopic methods and X-ray diffraction. These materials have potential applications in various fields due to their unique properties (Liao et al., 2022).
Molecular Solar Thermal Energy Storage
This compound has also been explored in the context of molecular solar thermal (MOST) energy storage. Borylated derivatives of norbornadienes, synthesized using 2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been investigated for their use in solar energy storage and transformation, demonstrating its potential in renewable energy technologies (Schulte & Ihmels, 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h5,7,9H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVEQYBMRCRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177079 | |
| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
287944-11-0 | |
| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287944-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



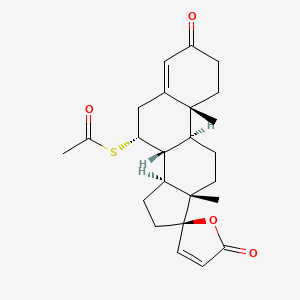
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
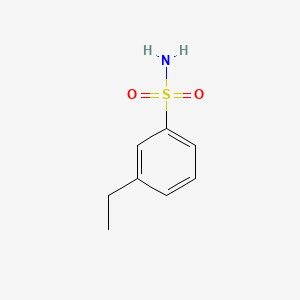

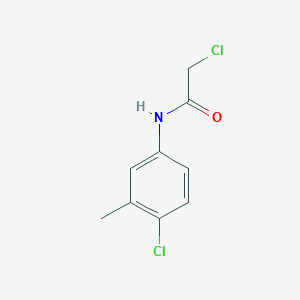
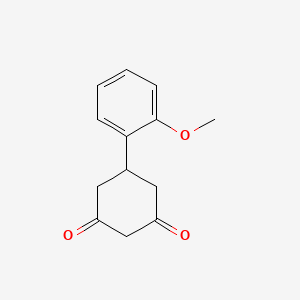
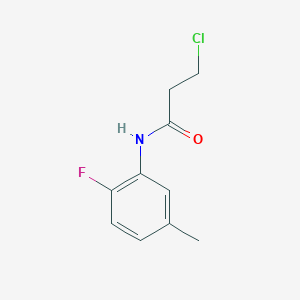
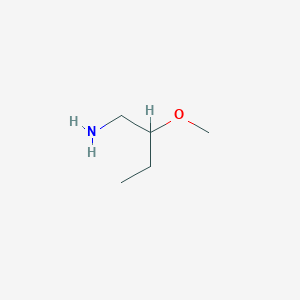
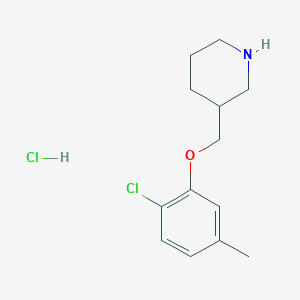
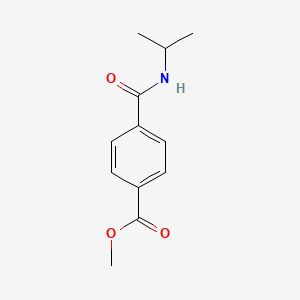

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)
